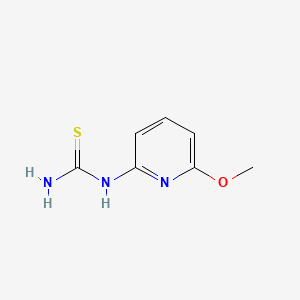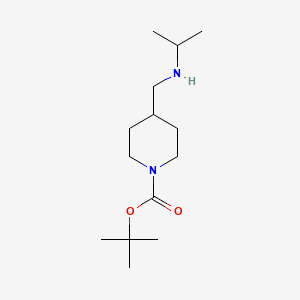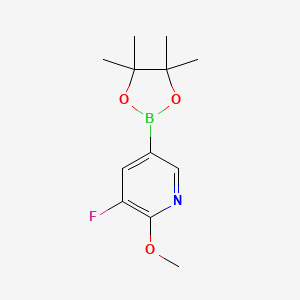
3-Fluoro-2-metoxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
Descripción general
Descripción
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H15BFNO2 . It is a boric acid ester intermediate with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compound have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (223.05), empirical formula (C11H15BFNO2), and its solid form . Further physicochemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Borilación en enlaces C-H bencílicos: En presencia de un catalizador de paladio, este compuesto puede boriar selectivamente los enlaces C-H bencílicos de los alquilbencenos, produciendo pinacol bencil boronato . Esta reacción es valiosa para introducir grupos funcionales que contienen boro en moléculas orgánicas.
Síntesis de fármacos e investigación anticancerígena
Los compuestos de ácido bórico encuentran aplicaciones en la síntesis de fármacos y la investigación anticancerígena. Así es como:
Inhibición enzimática y propiedades anticancerígenas: Los investigadores han descubierto que las enzimas producidas por los compuestos de ácido bórico exhiben especies reactivas de oxígeno altamente reactivas. Estas propiedades pueden inducir apoptosis (muerte celular) en las células cancerosas. Por ejemplo:
Mecanismo De Acción
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the reaction mechanism. The 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine likely interacts with its targets in a similar manner, although specific details would depend on the exact reaction conditions and partners.
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions can be used to synthesize a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics . Therefore, the downstream effects of this compound’s action would largely depend on the specific compounds being synthesized.
Pharmacokinetics
It’s important to note that boronic esters, including this compound, can be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s bioavailability and stability.
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the exact compounds being synthesized.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of other reactants, catalysts, and solvents can also influence the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reactions .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts and organic halides to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions involves the formation of a palladium complex with the boronic acid ester, facilitating the transfer of the organic group to the halide.
Cellular Effects
The effects of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on various types of cells and cellular processes are not extensively documented. Boronic acid derivatives are known to influence cell function by interacting with enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism . This compound may potentially inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins, which can affect cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through binding interactions with biomolecules. The boronic acid moiety can form reversible covalent bonds with diols and hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory settings are critical for its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but may degrade over time when exposed to moisture and light . Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and therapeutic potential, while higher doses could lead to adverse effects such as organ toxicity and metabolic disturbances . Threshold effects and toxicological profiles need to be established through comprehensive animal studies.
Metabolic Pathways
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s and transferases These interactions can lead to the formation of metabolites that may have distinct biological activities
Transport and Distribution
The transport and distribution of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine within cells and tissues involve interactions with transporters and binding proteins . This compound may be actively transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is influenced by targeting signals and post-translational modifications . This compound may localize to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. Understanding its subcellular distribution is crucial for elucidating its mechanism of action.
Propiedades
IUPAC Name |
3-fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWIOCMLKVEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694501 | |
| Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-35-0 | |
| Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


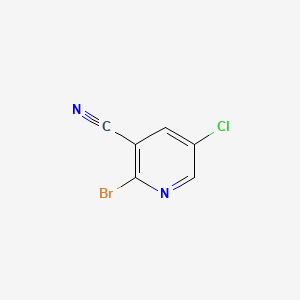
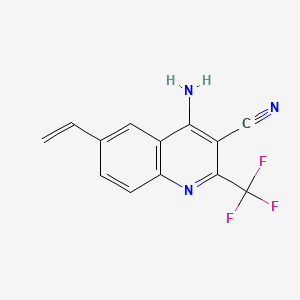


![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)
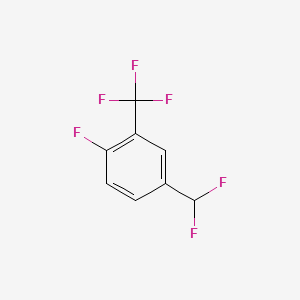
![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)


![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)
